molecular formula C16H16N2O3S3 B2597276 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 898367-30-1

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2597276
CAS No.: 898367-30-1
M. Wt: 380.5
InChI Key: KPKKFMXZDCTJKK-MSUUIHNZSA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

The next step involves the introduction of the propyl group, which can be achieved through alkylation using propyl bromide. Finally, the thiophene carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and alkylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene carboxamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.

    Thiophene carboxamides: Compounds like thiophene-2-carboxamide and 3-thiophenecarboxamide share the thiophene carboxamide moiety.

Uniqueness

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is unique due to the combination of the benzothiazole and thiophene carboxamide groups, which may confer distinct chemical and biological properties not found in simpler derivatives.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKKFMXZDCTJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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